6-chloro-L-tryptophan
Description
Overview of L-Tryptophan and its Halogenated Derivatives
L-tryptophan is one of the eight essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet. nih.gov It serves as a fundamental building block for protein synthesis and is a precursor for the biosynthesis of several important molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govfrontiersin.org The manipulation of L-tryptophan levels is a common strategy in research to study its effects on mood, behavior, and cognition. nih.gov
Halogenated derivatives of L-tryptophan are compounds where one or more hydrogen atoms on the indole (B1671886) ring of tryptophan are replaced by a halogen atom, such as chlorine, bromine, or fluorine. frontiersin.orgnih.gov These modifications can significantly alter the molecule's chemical and biological properties. Halogenated amino acids are found in various natural products, including antibiotics and compounds that inhibit DNA topoisomerase I. frontiersin.org In research, these derivatives are widely used in the pharmaceutical, chemical, and agrochemical industries. frontiersin.org
Significance of 6-Chloro-L-tryptophan as a Research Compound
This compound is a non-proteinogenic L-α-amino acid, meaning it is not one of the 20 standard amino acids used in protein synthesis. ebi.ac.ukchemicalbook.com Its significance in research stems from its unique bioactivity and its role as a precursor for the synthesis of other bioactive compounds. ebi.ac.uk
The primary research applications of this compound include:
Pharmaceutical Development: It serves as a building block in the synthesis of various pharmaceutical candidates, particularly those targeting neurological disorders. chemimpex.com
Biochemical Research: It is utilized in studies of serotonin metabolism and the kynurenine (B1673888) pathway, providing insights into mood regulation and neurological conditions. chemimpex.comnih.gov
Enzyme Inhibition Studies: Research has shown that this compound can act as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan metabolism and has been linked to various diseases.
Peptide and Protein Engineering: The incorporation of this compound into peptides can lead to enhanced biological activity and affinity for specific targets. ebi.ac.uk For instance, its inclusion in a stapled peptide significantly improved its binding affinity to Mdm2, a key protein in cancer research. ebi.ac.uk
Biocatalysis and Biosynthesis: It is a substrate for certain enzymes, such as the halogenase KtzQ, making it useful for studying enzymatic reactions and developing biocatalytic processes. medchemexpress.commybiosource.comchemsrc.com
Historical Context of this compound Studies
Early research on this compound focused on its synthesis and chemical characterization. For instance, a facile synthesis of 6-chloro-D-tryptophan was reported in 1975. acs.org Over the years, enzymatic methods for synthesizing optically pure chlorotryptophans, including this compound, were developed using enzymes like tryptophan synthase. researchgate.net
A significant area of investigation has been its effect on the kynurenine pathway of tryptophan metabolism. Studies in the mid-1990s explored how 6-chlorotryptophan influences the production of neuroactive metabolites like kynurenic acid and quinolinic acid. nih.govnih.gov These studies demonstrated that 6-chlorotryptophan could attenuate the formation of these metabolites, suggesting its potential as a tool to modulate neuroactive compound concentrations in models of neurological disease. ebi.ac.uknih.gov More recent research has continued to explore its synthesis, including enantioselective methods, and its application as a building block in medicinal chemistry. ebi.ac.uk
Scope and Objectives of this compound Research
The primary goals of research involving this compound are to understand its fundamental chemical and biological properties and to leverage these properties for various scientific applications.
Key Research Objectives:
| Research Area | Objectives |
| Medicinal Chemistry | To utilize this compound as a scaffold to synthesize novel compounds with potential therapeutic activities. ebi.ac.uk |
| Biochemistry | To investigate its role as a modulator of enzymatic pathways, particularly the kynurenine pathway and serotonin metabolism. chemimpex.comnih.gov |
| Enzymology | To study its interaction with enzymes like indoleamine 2,3-dioxygenase (IDO) and various halogenases to understand enzyme mechanisms and substrate specificity. nih.gov |
| Structural Biology | To determine the crystal structures of proteins in complex with this compound or peptides containing it to understand the structural basis of its activity. ebi.ac.uknih.gov |
| Biotechnology | To develop efficient biocatalytic and fermentative processes for the production of this compound and other halogenated derivatives. frontiersin.orgmdpi.com |
The following table summarizes some of the detailed research findings related to this compound:
| Research Focus | Key Finding | Citation |
| Metabolism | 6-Chlorotryptophan is converted to 4-chlorokynurenine (B1664160) and 7-chlorokynurenate and attenuates the formation of L-kynurenine and kynurenate. | nih.gov |
| Enzyme Inhibition | Monosubstituted tryptophan derivatives like 6-chlorotryptophan inhibit the enzyme activity of indoleamine 2,3-dioxygenase (IDO). | |
| Peptide Modification | Incorporation of L-6-chlorotryptophan into a stapled peptide (M011) resulted in high-affinity binding to Mdm2. | ebi.ac.uk |
| Enzymatic Synthesis | Optically pure this compound can be prepared from 6-chloroindole (B17816) and L-serine using tryptophan synthase. | researchgate.net |
| Biocatalysis | The thermophilic tryptophan-6-halogenase BorH can quantitatively convert L-tryptophan to 6-chlorotryptophan. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICLVQOYKYBXFN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318992 | |
| Record name | 6-Chloro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33468-35-8 | |
| Record name | 6-Chloro-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-L-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033468358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-CHLORO-L-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8BEF538ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Enzymatic Mechanisms of 6 Chloro L Tryptophan
Flavin-Dependent Halogenases (FDHs) in Tryptophan Chlorination
Flavin-dependent halogenases are a crucial family of enzymes responsible for the incorporation of halogen atoms into a wide array of natural products. wikipedia.org Unlike haloperoxidases, FDHs exhibit remarkable regioselectivity and substrate specificity. wikipedia.org They utilize a reduced flavin adenine (B156593) dinucleotide (FADH2) cofactor, molecular oxygen, and a halide salt to perform the halogenation reaction. mdpi.comnih.gov The biosynthesis of 6-Chloro-L-tryptophan is a prime example of the precise catalytic power of these enzymes.
The regioselective chlorination of tryptophan at the C6 position is catalyzed by tryptophan 6-halogenases. acs.org Notable examples of these enzymes include SttH from Streptomyces toxytricini and ThaL from Streptomyces albogriseolus. uniprot.org
SttH: This enzyme has been identified and characterized as a tryptophan 6-halogenase. uniprot.org Structural and mutational studies have provided insights into the factors governing its regioselectivity. The crystal structure of SttH reveals a binding pocket where the tryptophan substrate is positioned in such a way that the C6 atom is oriented toward the catalytic machinery. d-nb.info
ThaL: Involved in the biosynthesis of the plant growth-regulating compound thienodolin, ThaL also specifically catalyzes the chlorination of tryptophan at the C6 position to yield this compound. Structural analysis of ThaL with its substrate bound confirms that the C6 of tryptophan is positioned adjacent to a conserved lysine (B10760008) residue, which is crucial for the halogenation reaction. nih.gov
The activity of these enzymes is dependent on a flavin reductase partner, which is required to regenerate the FADH2 cofactor consumed during each catalytic cycle. nih.gov
While tryptophan 6-halogenases are regioselective, they exhibit a degree of substrate promiscuity. uniprot.org
Stereoisomers: Both SttH and ThaL can accept L-tryptophan and D-tryptophan as substrates, producing this compound and 6-chloro-D-tryptophan, respectively. uniprot.org The enzyme ChlH has also been shown to halogenate peptides containing D-tryptophan. biorxiv.org
Halide Ions: These enzymes are not strictly limited to chloride ions. They can utilize bromide ions to generate the corresponding 6-bromo-tryptophan. uniprot.org Studies on RebH have shown that even when both chloride and bromide ions are present, the enzyme may preferentially perform bromination. acs.org
Other Substrates: The biocatalytic utility of these enzymes is expanded by their ability to halogenate other non-native substrates. SttH, for instance, can halogenate N-methyltryptophan and non-indolic aromatic compounds like kynurenine (B1673888) and anthranilamide. uniprot.orgd-nb.info ThaL has been shown to accept a variety of amides and peptides that have a tryptophan residue at the N-terminus. rcsb.org
| Substrate | Product | Relative Activity |
|---|---|---|
| L-Tryptophan | This compound | High |
| D-Tryptophan | 6-Chloro-D-tryptophan | Active |
| N-methyltryptophan | 6-Chloro-N-methyltryptophan | Reduced activity |
| Kynurenine | Halogenated Kynurenine | Active |
| Anthranilamide | Halogenated Anthranilamide | Active |
The mechanism of flavin-dependent halogenases involves the generation of a potent halogenating agent within the enzyme's active site. The process begins with the reaction of FADH2 with molecular oxygen (O2) to form a flavin-4a-hydroperoxide intermediate. wikipedia.orgresearchgate.net This intermediate then reacts with a chloride ion (Cl-), leading to the formation of hypochlorous acid (HOCl) and the regeneration of the FAD cofactor. nih.gov
The highly reactive HOCl is not released into the solvent but is believed to be channeled through the enzyme from the site of flavin chemistry to the substrate-binding site. nih.gov A conserved lysine residue in the active site is thought to play a critical role in the final step. nih.gov One proposed mechanism suggests this lysine residue forms a lysine chloramine (B81541) (Lys-εNH-Cl) intermediate, which then acts as the direct chlorinating agent for the tryptophan substrate. nih.gov An alternative proposal suggests the lysine residue protonates and positions the HOCl for electrophilic attack on the tryptophan indole (B1671886) ring. nih.gov
In the biosynthesis of kutznerides, a family of antifungal compounds, multiple halogenation events occur on a tryptophan scaffold. nih.gov This process involves the tandem action of two distinct flavin-dependent halogenases, KtzQ and KtzR. nih.govresearchgate.net
Contrary to KtzQ being a substrate, it is a tryptophan 7-halogenase that can utilize this compound as a substrate. nih.govmedchemexpress.com In the kutzneride pathway, KtzQ first catalyzes the chlorination of L-tryptophan at the C7 position to form 7-chloro-L-tryptophan. Subsequently, the enzyme KtzR, a 6-halogenase, acts on this intermediate to produce 6,7-dichloro-L-tryptophan. nih.govresearchgate.net However, in vitro studies have demonstrated that KtzQ can also take this compound as a substrate, catalyzing the addition of a second chlorine atom to yield the same 6,7-dichloro-L-tryptophan product. nih.gov This demonstrates a degree of flexibility in the biosynthetic sequence. The kcat for the conversion of L-Trp to 7-Cl-L-Trp by KtzQ is 0.19 min⁻¹, while the kcat for the conversion of 6-Cl-L-Trp to the dichlorinated product is 0.07 min⁻¹. nih.gov
The regioselectivity of tryptophan halogenation is determined by the specific enzyme used. Tryptophan 6-halogenases like SttH and ThaL are part of a larger family that includes enzymes specific for the C5 and C7 positions of the indole ring. acs.orgmdpi.com
Tryptophan 7-halogenases (e.g., RebH, PrnA): These enzymes, such as RebH from the rebeccamycin (B1679247) biosynthetic pathway and PrnA from the pyrrolnitrin (B93353) pathway, specifically chlorinate tryptophan at the C7 position. wikipedia.orgnih.govebi.ac.uk Structurally, the orientation of the tryptophan substrate within the active site of these enzymes differs from that in 6-halogenases, positioning the C7 atom for electrophilic attack. nih.gov
Tryptophan 5-halogenases (e.g., PyrH, XsHal): PyrH from Streptomyces rugosporus and XsHal are examples of enzymes that direct chlorination to the C5 position. acs.orgnih.gov Again, the specific architecture of the active site dictates this regiochemical outcome. d-nb.info
Structural Basis for Regioselectivity: The key to the different regioselectivities lies in the subtle differences in the amino acid residues that make up the substrate-binding pocket. nih.govd-nb.info These differences influence the precise binding orientation (pose) of the tryptophan molecule. The position on the indole ring that is closest to the catalytically important lysine residue is the one that gets halogenated. nih.govnih.gov Protein engineering efforts have successfully switched the regioselectivity of these enzymes. For example, a quintuple mutant of the 6-halogenase Thal (Thal-RebH5) was created that almost completely switched its activity to C7 chlorination, mimicking RebH. nih.gov Similarly, a triple mutant of SttH (L460F/P461E/P462T) showed a significant shift towards C5 chlorination. d-nb.infomdpi.com
| Halogenase Type | Example Enzymes | Position of Halogenation | Native Substrate |
|---|---|---|---|
| Tryptophan 5-halogenase | PyrH, XsHal | C5 | L-Tryptophan |
| Tryptophan 6-halogenase | SttH, ThaL, KtzR, Th-Hal | C6 | L-Tryptophan |
| Tryptophan 7-halogenase | RebH, PrnA, KtzQ | C7 | L-Tryptophan |
Substrate Promiscuity of Tryptophan Halogenases (e.g., L- and D-Tryptophan, Bromide Ions)
KtzQ as a Substrate for this compound
Enzymatic Synthesis Methodologies
The precise regioselectivity of tryptophan halogenases makes them valuable tools for the biocatalytic synthesis of this compound and other halogenated derivatives, offering an environmentally benign alternative to traditional chemical methods. d-nb.infoacs.org
Enzymatic synthesis is typically performed in an aqueous buffer system. The core components of the reaction mixture include the tryptophan 6-halogenase (e.g., SttH or ThaL), the substrate (L-tryptophan), a chloride salt (e.g., NaCl), and a system for regenerating the FADH2 cofactor. nih.govambeed.com Since FADH2 is unstable and expensive to add stoichiometrically, a recycling system is essential. This usually consists of a second enzyme, a flavin reductase (such as Fre or Th-Fre), FAD, and a reducing equivalent like NADH or an NADH mimic. nih.govmdpi.com
Tryptophan Synthase-Mediated Chlorination
Tryptophan synthase (EC 4.2.1.20) is a key enzyme capable of catalyzing the synthesis of L-tryptophan and its analogs. researchgate.netgoogle.com This enzyme, typically a complex of α and β subunits, can utilize chloroindoles as substrates to produce chlorotryptophans. researchgate.netgoogle.com Specifically, 6-chloroindole (B17816) can react with L-serine in the presence of tryptophan synthase to yield this compound. researchgate.net This enzymatic synthesis results in an optically pure product with an enantiomeric excess greater than 99%. researchgate.net The promiscuity of tryptophan synthase allows it to accept a range of substituted indoles, making it a valuable tool for the synthesis of various tryptophan analogs. google.com
Other halogenase enzymes have also been identified that can catalyze the regioselective chlorination of tryptophan. nih.gov For instance, tryptophan 7-halogenases like PrnA and RebH specifically chlorinate the C7 position of tryptophan. nih.govnih.gov Similarly, PyrH is a tryptophan 5-halogenase. nih.gov While these enzymes demonstrate high regioselectivity for other positions, tryptophan 6-halogenases such as SttH and ThHal are known to catalyze chlorination at the C6 position. mdpi.com The mechanism of these flavin-dependent halogenases involves the generation of a reactive chlorinating species from chloride ions and oxygen. nih.gov
Enzymatic Hydrolysis for Enantiomeric Purity
A common strategy for obtaining enantiomerically pure this compound involves the resolution of a racemic mixture. ebi.ac.uknih.gov This is often achieved through enzymatic hydrolysis.
L-aminoacylase is a crucial enzyme in the enantioselective synthesis of this compound. ebi.ac.uknih.gov The process typically begins with the chemical synthesis of N-acetyl-6-chloro-D,L-tryptophan. chemicalbook.com This racemic mixture is then subjected to enzymatic hydrolysis by L-aminoacylase. ebi.ac.uknih.gov The enzyme specifically hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-6-chloro-D-tryptophan intact. taylorandfrancis.com This allows for the separation of the desired this compound from the unreacted D-enantiomer, resulting in a product with high optical purity (greater than 99.0%). ebi.ac.uknih.gov This method is a well-established technique for the production of various L-amino acids. google.com
Factors Influencing Enzymatic Production (e.g., pH, Temperature)
The efficiency of enzymatic production of L-tryptophan and its derivatives is significantly influenced by various fermentation parameters. While specific data for this compound is limited, the general principles of L-tryptophan fermentation can be applied.
pH: The pH of the reaction medium is a critical factor that affects the activity of the enzymes involved in the synthesis. For L-tryptophan production in Escherichia coli, the optimal pH range is generally between 6.5 and 7.2 to maximize enzyme activity. researchgate.netresearchgate.net In the case of reactions involving Fmoc-6-chloro L-tryptophan, a pH of 8 has been noted as optimal for certain cycloaddition reactions. biosynth.com
Temperature: Temperature plays a vital role in both microbial growth and enzyme kinetics. The optimal temperature for L-tryptophan production in E. coli is typically controlled between 30°C and 37°C. researchgate.net Specifically, a range of 33°C to 36°C is often cited as promoting both growth and production. researchgate.net
Other Factors: Beyond pH and temperature, other factors can influence the yield of tryptophan and its analogs. These include the concentration of the carbon source (like glucose), nitrogen sources, phosphate (B84403) levels, and dissolved oxygen. researchgate.netresearchgate.net For instance, high levels of dissolved oxygen can enhance the metabolic pathways that lead to tryptophan production. researchgate.net The presence of monovalent cations can also affect the catalytic efficiency of tryptophan synthase. nih.gov
Metabolic Pathways and Biochemical Interactions
Kynurenine (B1673888) Pathway Metabolism and 6-Chloro-L-tryptophan
The kynurenine pathway is the primary route for tryptophan catabolism in the body, generating several biologically active molecules. This compound has been identified as a modulator of this pathway, influencing the formation of key metabolites.
This compound has demonstrated the ability to reduce the production of both quinolinic acid and L-kynurenine. nih.govportlandpress.comnih.gov Studies in interferon-γ-stimulated monocytic cells (THP-1 cells) revealed that 6-chloro-DL-tryptophan attenuated the formation of quinolinic acid and L-kynurenine with IC50 values of 58 µM and 51 µM, respectively. portlandpress.com Similarly, in animal models of systemic immune activation, administration of 6-chloro-D,L-tryptophan led to a decrease in the accumulation of quinolinic acid in both the brain and blood. nih.gov This attenuation is also linked to a reduction in the activity of indoleamine-2,3-dioxygenase (IDO) in the brain and lungs, as well as lower plasma levels of L-kynurenine. nih.gov In a model of inflammatory neurological disease using poliovirus-infected macaques, 6-chlorotryptophan was also shown to diminish the formation of L-kynurenine. nih.govnih.gov
Indoleamine 2,3-dioxygenase (IDO) is the initial and rate-limiting enzyme of the kynurenine pathway, converting L-tryptophan to N-formylkynurenine. this compound acts as an inhibitor of IDO activity. This inhibition is a key mechanism behind its ability to reduce the downstream production of kynurenine pathway metabolites. nih.gov The elevation of IDO activity is associated with various conditions, including HIV-associated dementia and inflammatory diseases. By inhibiting IDO, compounds like this compound can modulate the immune response and the production of neuroactive kynurenine metabolites. ashpublications.org
Inhibition of Indoleamine 2,3-Dioxygenase (IDO) Activity
Differential Effects on L-Kynurenine and Kynurenate Accumulation
Interaction with D-Amino Acid Oxidase (DAO)
D-amino acid oxidase (DAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. nih.govuniprot.org Research has shown that this compound, in concentrations up to 500 μM, does not exhibit any inhibitory effect on D-amino acid oxidase activity. medchemexpress.com This indicates a specificity in the interaction of this compound with enzymes of amino acid metabolism, with a notable effect on the L-tryptophan-catabolizing enzyme IDO, but not on the D-amino acid-catabolizing enzyme DAO.
Interactive Data Table: Effects of this compound on Kynurenine Pathway Metabolites
| Compound | Effect on Quinolinic Acid Formation | Effect on L-Kynurenine Formation | IC50 for Quinolinic Acid Attenuation | IC50 for L-Kynurenine Attenuation |
| 6-chloro-DL-tryptophan | Attenuated | Attenuated | 58 µM | 51 µM |
Influence on Serotonin (B10506) Metabolism and Neurotransmitter Function
This compound, a halogenated derivative of the essential amino acid L-tryptophan, has been investigated for its potential to modulate neurotransmitter systems, particularly the serotonin pathway. smolecule.com Its structural similarity to L-tryptophan, the sole precursor for serotonin synthesis, allows it to interact with key enzymes involved in tryptophan metabolism. wikipedia.orgmdpi.com
The primary mechanism through which this compound is thought to influence serotonin levels is by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is the first and rate-limiting enzyme of the kynurenine pathway, which is the principal metabolic route for tryptophan degradation, accounting for over 95% of its catabolism. wikipedia.org By inhibiting IDO, this compound may divert the metabolic fate of L-tryptophan away from the kynurenine pathway, thereby increasing its availability for the synthesis of serotonin. nih.gov The synthesis of serotonin is initiated by the enzyme tryptophan hydroxylase, which converts L-tryptophan to 5-hydroxytryptophan (B29612). frontiersin.org
Research has shown that monosubstituted tryptophan derivatives, such as 6-chlorotryptophan, can inhibit the enzymatic activity of IDO. This inhibition could lead to an increase in the levels of tryptophan available to be transported across the blood-brain barrier for central serotonin synthesis. wikipedia.org While the direct effects of this compound on tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, are not as extensively documented, its action on the competing kynurenine pathway suggests an indirect influence on serotonin production. medchemexpress.comnih.gov
Interactive Data Table: Key Enzymes in Tryptophan Metabolism and the Potential Influence of this compound.
| Enzyme | Metabolic Pathway | Role | Potential Influence of this compound |
| Indoleamine 2,3-dioxygenase (IDO) | Kynurenine Pathway | Catalyzes the first and rate-limiting step of tryptophan degradation. | Inhibition, potentially increasing tryptophan availability for the serotonin pathway. |
| Tryptophan 2,3-dioxygenase (TDO) | Kynurenine Pathway | A key enzyme in the liver responsible for tryptophan breakdown. | Not explicitly stated in the provided search results. |
| Tryptophan Hydroxylase (TPH) | Serotonin Synthesis | The rate-limiting enzyme in serotonin biosynthesis, converting tryptophan to 5-hydroxytryptophan. frontiersin.org | Indirectly influenced by the increased availability of its substrate, tryptophan, due to IDO inhibition. |
| Aromatic L-amino acid decarboxylase | Serotonin Synthesis | Converts 5-hydroxytryptophan to serotonin. nih.gov | Not explicitly stated in the provided search results. |
Impact on Aromatic Amino Acid Transamination Mechanisms in Parasites (e.g., Trypanosoma brucei)
The metabolic pathways of parasitic organisms, such as Trypanosoma brucei, the causative agent of human African trypanosomiasis, present unique targets for chemotherapeutic intervention. Amino acid metabolism, particularly the transamination of aromatic amino acids, is a critical process for the survival and virulence of these parasites. researchgate.netnih.gov
Research has demonstrated that halogenated derivatives of tryptophan, including this compound, exhibit significant trypanocidal activity against bloodstream form Trypanosoma brucei. researchgate.net The mechanism of this anti-parasitic action is linked to the disruption of essential transamination mechanisms within the parasite. researchgate.net Trypanosoma brucei catabolizes tryptophan through an initial aminotransferase-catalyzed reaction. nih.gov
Studies involving the treatment of T. brucei with these halogenated tryptophan analogues have revealed significant disturbances in the parasite's amino acid metabolism. nih.gov Metabolomic analysis of parasites treated with these compounds showed marked alterations, particularly within the metabolism of aromatic amino acids. researchgate.netnih.gov The trypanocidal effects of these compounds could be reversed by supplementing the growth media with an excess of natural L-tryptophan, suggesting a competitive interaction and direct involvement of these analogues in the tryptophan metabolic pathways of the parasite. plos.org
Further investigation into the mechanism has suggested that these halogenated tryptophan analogues are not significantly incorporated into trypanosomal protein synthesis. This indicates that their cytotoxic effect is more likely due to the disruption of metabolic pathways rather than the production of non-functional proteins. nih.govplos.org
Interactive Data Table: Research Findings on the Impact of Halogenated Tryptophan Derivatives on Trypanosoma brucei.
| Research Finding | Experimental Observation | Implication | Reference |
| Trypanocidal Activity | Halogenated tryptophan analogues, including this compound, show significant activity against T. brucei. | Potential as anti-parasitic agents. | researchgate.net |
| Disruption of Metabolism | Metabolomics analysis reveals key differences in aromatic amino acid metabolism in treated parasites. | The compounds interfere with essential metabolic pathways. | researchgate.netnih.gov |
| Competitive Inhibition | The toxic effects of the analogues are reversed by the addition of excess L-tryptophan. | The compounds likely compete with natural tryptophan for enzymatic binding sites. | plos.org |
| No Protein Incorporation | Mass spectrometry analysis showed low confidence in the incorporation of the analogues into parasite proteins. | The primary mechanism of action is metabolic disruption, not the synthesis of faulty proteins. | nih.govplos.org |
Pharmacological and Biological Activities
Role as a Precursor in Pharmaceutical Development
6-Chloro-L-tryptophan is a versatile, non-proteinogenic amino acid derivative that serves as a significant building block in biochemical research and pharmaceutical development. chemimpex.com Its unique chlorinated indole (B1671886) structure makes it a valuable precursor in the synthesis of a variety of bioactive molecules and pharmaceuticals. chemimpex.com In medicinal chemistry, it is utilized for modifications that can lead to enhanced biological activity in novel therapeutic compounds. chemimpex.com
The compound plays a role in the development of drugs targeting neurological disorders by acting as a precursor in their synthesis. chemimpex.comchemimpex.com It can influence serotonin (B10506) pathways, making it a candidate for developing treatments for conditions like mood disorders. chemimpex.comchemimpex.com
Furthermore, this compound is used in the combinatorial biosynthesis of antitumor compounds. pnas.org For instance, it is a substrate for enzymes in the rebeccamycin (B1679247) biosynthetic pathway. pnas.org The introduction of a halogenase enzyme, Thal, which is a tryptophan 6-halogenase, can produce 6-chlorotryptophan intermediates. pnas.org These intermediates can then be accepted by the rebeccamycin enzymes to create new chlorinated analogues of chromopyrrolic acid and arcyriaflavin, which are precursors to the antitumor agent rebeccamycin. pnas.orgresearchgate.netnih.gov This highlights its utility in generating novel, potentially therapeutic, indolocarbazole compounds. pnas.orgnih.gov
Modulation of Protein-Protein Interactions
A significant area of research for this compound is its application in designing molecules that modulate protein-protein interactions, which are critical in many disease pathways.
The interaction between the p53 tumor suppressor protein and its negative regulator, human double minute 2 (hDM2 or Mdm2), is a key target in cancer therapy. researchgate.netrcsb.orgnih.gov Inhibiting this interaction can activate the p53 pathway, leading to tumor suppression. nih.gov this compound has been instrumental in developing potent inhibitors of this interaction. researchgate.netrcsb.orgebi.ac.uk Its incorporation into peptide-based inhibitors has been shown to dramatically increase their binding affinity and activity. acs.org
For example, peptide-scanning investigations identified an 8-mer peptide where the inclusion of a 6-chlorotryptophan residue resulted in a 63-fold enhancement in activity compared to the version with an unmodified tryptophan. acs.org This modified peptide inhibited the binding of full-length p53 to hDM2 with an IC₅₀ value of 5 nM. acs.org
To overcome the inherent instability and poor cell permeability of standard peptides, researchers have incorporated this compound into more stable scaffolds like β-peptides and β-hairpin mimetics. researchgate.netrcsb.orgebi.ac.uk
In one study, a β-hairpin peptidomimetic was designed to mimic the alpha-helical portion of p53 that binds to hDM2. researchgate.netrcsb.org An initial lead mimetic had weak inhibitory activity (IC₅₀ = 125 μM). researchgate.netrcsb.org Through optimization, which included replacing a tryptophan residue with this compound, a new cyclic peptide was created, cyclo-(L-Pro-Phe-Glu-6ClTrp-Leu-Asp-Trp-Glu-Phe-D-Pro). researchgate.netrcsb.org This new inhibitor showed an almost 1,000-fold increase in affinity, with an IC₅₀ value of 140 nM. researchgate.netrcsb.org
Similarly, incorporating this compound into β³-peptides, which adopt a stable 3₁₄-helical structure, led to a nearly 10-fold improvement in binding affinity for hDM2 compared to previous β³-peptide ligands, achieving a dissociation constant (Kd) of approximately 30 nM. nih.gov
| Peptide Type | Modification | IC₅₀ Value | Fold Improvement |
|---|---|---|---|
| β-Hairpin Mimetic (Initial) | Standard Tryptophan | 125 µM | - |
| β-Hairpin Mimetic (Optimized) | Contains this compound | 140 nM | ~1000x |
| 8-mer Peptide (Analogue) | Standard Tryptophan | 315 nM (calculated) | - |
| 8-mer Peptide (Optimized) | Contains this compound | 5 nM | 63x |
The significant increase in binding affinity conferred by the 6-chloro modification has a clear structural basis. rcsb.orgebi.ac.uk X-ray crystallography studies of inhibitors bound to hDM2 reveal that the p53-binding site on hDM2 has a deep hydrophobic pocket that accommodates a key tryptophan residue from p53. nih.govplos.org The indole side chain of a standard tryptophan does not completely fill this pocket. nih.gov
The addition of the chlorine atom at the 6-position of the tryptophan indole ring allows the side chain to better fill this hydrophobic pocket on the hDM2 surface. nih.gov This leads to more favorable van der Waals contacts and new aromatic-aromatic stacking interactions between the inhibitor's side chains and groups on the surface of hDM2. rcsb.orgebi.ac.uknih.gov Specifically, the 6-chloro moiety can lead to optimal van der Waals contacts, which explains the increased binding affinity. nih.gov This improved fit and enhanced non-covalent interactions are the primary reasons for the dramatically higher potency of this compound-containing inhibitors. rcsb.orgebi.ac.uknih.gov
The high-affinity binding of these modified peptides translates into biological activity. ebi.ac.uk When a potent β-peptidic inhibitor containing this compound was conjugated to Penetratin, a cell-penetrating peptide, the resulting molecule was able to specifically inhibit the growth of tumor cells in vitro. ebi.ac.uk This demonstrates that the enhanced hDM2 binding achieved through the incorporation of this compound can be harnessed to produce cell-active anticancer agents. ebi.ac.uk Similarly, serotonin synthesis inhibition has been shown to decrease cholangiocarcinoma cell growth both in vitro and in vivo. aacrjournals.org
Mdm4 (also known as MdmX) is a close structural paralog of Mdm2 that also binds to and inhibits p53. nih.govplos.orgnih.gov Therefore, developing dual inhibitors that can antagonize both Mdm2 and Mdm4 is a key therapeutic goal. nih.govplos.orgnih.gov
The incorporation of this compound into peptide inhibitors has a differential effect on binding to Mdm2 versus Mdm4. plos.orgnih.gov While it dramatically enhances affinity for Mdm2, it can lead to reduced binding to Mdm4. plos.orgnih.gov For instance, the stapled peptide M011, which contains this compound, binds to Mdm2 with an ~8-fold higher affinity than the parental peptide (PM2) without the modification. nih.gov However, this same modification results in an ~3-fold reduction in binding to Mdm4 compared to PM2. nih.gov Consequently, the affinity of M011 for Mdm4 is about 50 times lower than its affinity for Mdm2. nih.gov
The structural reason for this discrepancy lies in differences in the tryptophan-binding pockets of the two proteins. plos.orgnih.gov In Mdm4, the residue Leucine 98 (L98) acts as a "mutable steric gate," and the 6-chloro group of the tryptophan projects deeper into the pocket, potentially clashing with the L98 side chain. plos.orgnih.gov In Mdm2, the corresponding residue is Isoleucine 99 (I99), which results in a wider pocket that can better accommodate the chloro-substituted indole ring. nih.gov This makes this compound a key determinant for achieving high Mdm2 affinity and selectivity over Mdm4. plos.orgnih.gov
| Peptide | Key Residue | Mdm2 Affinity (Kd, nM) | Mdm4 Affinity (Kd, nM) |
|---|---|---|---|
| PM2 | L-Tryptophan | 10.7 | 7.1 |
| M011 | This compound | 1.4 | 20.1 |
p53/hDM2 Interaction Inhibition
Structural Basis for Enhanced Affinity
Potential as a Prodrug for 7-chlorokynurenate
Research has identified this compound as a promising prodrug for delivering 7-chlorokynurenate, a potent antagonist of N-methyl-D-aspartate (NMDA) receptors. ebi.ac.uknih.gov In studies conducted in animal models of inflammatory neurologic disease, 6-chlorotryptophan was shown to be metabolized and converted into 4-chlorokynurenine (B1664160) and 7-chlorokynurenate. nih.gov This conversion is significant because 7-chlorokynurenate itself has limited ability to cross the blood-brain barrier, a common challenge for neuroactive drugs. By administering this compound, which can more readily enter the central nervous system, it is possible to generate the active antagonist, 7-chlorokynurenate, directly within the brain. nih.gov
This metabolic process effectively attenuates the formation of L-kynurenine and kynurenate from tryptophan. nih.gov The ability of this compound to serve as a precursor makes it a valuable tool for manipulating the concentrations of neuroactive kynurenine (B1673888) pathway metabolites in vivo, offering a strategic approach for studying and potentially treating neurological conditions where NMDA receptor activity is implicated. nih.govmdpi.com
Effects on Neurological Conditions and Mood Disorders
The influence of this compound extends to potential therapeutic applications in neurological conditions and mood disorders, primarily through its interaction with the kynurenine and serotonin pathways. chemimpex.com As a derivative of L-tryptophan, a precursor to the neurotransmitter serotonin, this compound is utilized in research to explore its impact on serotonin metabolism, which is closely linked to mood regulation. chemimpex.comnih.gov
Furthermore, this compound has been investigated as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). The activity of the IDO enzyme is elevated in several immunological and inflammatory diseases, including HIV- and AIDS-associated dementia, leading to an increase in quinolinic acid, a neurotoxin. By inhibiting IDO, this compound may serve as a selective inhibitor, presenting a potential drug candidacy for such conditions. Its role as a tool to modify the levels of neuroactive metabolites like kynurenate and quinolinate in animal models of neurologic disease underscores its importance in neuroscience research. nih.gov
Antimicrobial Properties of Halogenated Tryptophans
Halogenated tryptophans, including this compound, have demonstrated notable antimicrobial properties. researchgate.net This class of compounds is recognized for its potential in developing new antibacterial agents. While L-tryptophan itself has been shown to inhibit the formation of persistent bacterial cells, the addition of halogen atoms to the tryptophan structure can enhance its biological activity. researchgate.netnih.gov
Marine alkaloids derived from tryptophan, for instance, have shown potent activities against various bacteria, fungi, and viruses. researchgate.net Synthetic derivatives like this compound are explored as raw materials for synthesizing drugs that can inhibit bacterial growth and be used to treat infectious diseases. The unique chemical structure imparted by the chlorine atom is a key factor in these observed biological activities. chemimpex.com
Enzyme Promiscuity Studies with Downstream Enzymes
The interaction of this compound with various enzymes has been a subject of study, particularly concerning enzyme promiscuity—the ability of an enzyme to catalyze reactions with non-native substrates. A notable study investigated the promiscuity of downstream enzymes like RgnTDC and McbB with a range of halogenated tryptophans. nih.gov
The findings revealed that RgnTDC is a remarkably promiscuous enzyme, capable of converting all tested positions of halogenated tryptophan. nih.gov In contrast, McbB showed a clear preference for 7-halo-tryptophan. Computational analysis supported these observations, indicating that McbB's active site has a tyrosine group that sterically hinders the 6-halo-position, thus explaining its lower activity with this compound compared to the 7-halogenated version. nih.gov These studies are crucial for metabolic engineering and synthetic biology, as they inform the design of novel biosynthetic pathways.
Application in Biosynthetic Pathways
This compound has found significant application in the engineered biosynthesis of natural products, most notably in the violacein (B1683560) pathway. nih.govbiorxiv.org Violacein is a violet pigment with various biological activities, synthesized from L-tryptophan by a five-enzyme cascade (VioA-E). biorxiv.org
Studies have demonstrated that the initial enzyme in this pathway, VioA (an L-tryptophan oxidase), exhibits substrate promiscuity and can accept various tryptophan analogues. nih.govacs.org Kinetic analysis of VioA revealed that its catalytic rate (kcat) with this compound (1.2 s⁻¹) is greater than with the native substrate L-tryptophan (0.75 s⁻¹). nih.gov
When the entire five-enzyme cascade (VioABCDE) was tested with a variety of tryptophan analogues, this compound was one of only two analogues (the other being 6-fluoro-L-tryptophan) that were successfully converted into the corresponding substituted violacein derivative. nih.gov This highlights both the promiscuity of the initial enzyme and the selectivity of the full pathway, demonstrating the potential to generate novel, halogenated versions of complex natural products through biosynthetic pathway engineering. nih.govacs.org
Interactive Data Table: VioA Enzyme Kinetics with Tryptophan Analogues
| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (µM⁻¹s⁻¹) |
| L-tryptophan | 0.75 | 125 | 6.0 x 10⁻³ |
| This compound | 1.2 | N/A | N/A |
| 6-fluoro-L-tryptophan | 0.94 | N/A | N/A |
| 6-methyl-DL-tryptophan | 1.15 | 169 | 6.8 x 10⁻³ |
| 6-bromo-DL-tryptophan | 1.2 | 154 | 7.8 x 10⁻³ |
| Data sourced from a 2024 study on the violacein synthetic pathway. nih.gov N/A indicates data not available in the source. |
Research Methodologies and Analytical Approaches
Synthesis and Derivatization
The preparation and modification of 6-Chloro-L-tryptophan are accomplished through various chemical and enzymatic strategies tailored for research and incorporation into larger molecules like peptides.
The synthesis of this compound frequently originates from the precursor 6-chloroindole (B17816). One established chemoenzymatic method involves the condensation of 6-chloroindole with racemic N-acetylserine. nih.govla-press.org This initial reaction produces racemic N-acetyl-6-chloro-tryptophan. nih.gov The subsequent and crucial step is a kinetic resolution performed via enzymatic hydrolysis using the enzyme l-aminoacylase (EC 3.5.1.14). nih.govla-press.orgebi.ac.uk This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding the desired optically pure this compound, while leaving the N-acetyl-6-chloro-D-tryptophan intact. nih.gov The final product can then be isolated with high optical purity. nih.gov
Another approach is a direct enzymatic synthesis where 6-chloroindole is reacted with L-serine in the presence of the enzyme tryptophan synthase, which can produce optically pure chloro-L-tryptophans. researchgate.net Additionally, fermentation processes using microorganisms like Claviceps purpurea have been shown to produce substituted L-tryptophans when fed the corresponding substituted indoles, such as 6-chloroindole. semanticscholar.org
Table 1: Key Reagents in the Chemoenzymatic Synthesis of this compound This table is interactive. Click on the headers to sort.
| Step | Reagent/Component | Function | Reference |
|---|---|---|---|
| Condensation | 6-chloroindole | Starting material/indole (B1671886) precursor | nih.gov, la-press.org |
| Condensation | N-acetylserine | Serine source | |
| Condensation | Acetic acid / Acetic anhydride | Reaction medium/catalyst | |
| Hydrolysis | l-aminoacylase (EC 3.5.1.14) | Enzyme for enantioselective hydrolysis | nih.gov, la-press.org, ebi.ac.uk |
For specific research purposes, such as creating novel analogs or facilitating further chemical reactions, this compound can be derivatized. A common derivatization is the formation of a methyl ester. nih.gov For instance, L-tryptophan can be converted to its methyl ester hydrochloride using thionyl chloride and methanol (B129727). nih.gov This methyl ester can then be further modified. Such derivatization is often a prerequisite for subsequent substitution reactions on the indole ring, which might otherwise be complicated by the free carboxylic acid group. nih.gov
These esterified derivatives serve as versatile intermediates. For example, N-protected tryptophan methyl esters have been used in regioselective nitration reactions to produce compounds like Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester. nih.gov Similarly, N-Boc-L-tryptophan methyl ester has been used as a substrate in iridium-catalyzed C-H borylation reactions to create C7-boronated tryptophan derivatives, highlighting the utility of methyl esterification in synthetic strategies aimed at producing diversely functionalized tryptophan analogs. acs.org
For applications in peptide chemistry, this compound is utilized as a building block for incorporation into peptide chains. To achieve this, it is commonly protected with the fluoren-9-ylmethoxycarbonyl (Fmoc) group, yielding Fmoc-6-Chloro-L-tryptophan. scbt.combiosynth.comachemblock.com The Fmoc group reversibly protects the alpha-amino group of the amino acid, which is a standard strategy in solid-phase peptide synthesis (SPPS). google.com
The use of Fmoc-6-Chloro-L-tryptophan allows for the site-specific insertion of this non-natural amino acid into a growing peptide sequence. scbt.com This enables the synthesis of novel peptides and peptidomimetics with unique structural and biological properties conferred by the presence of the chloro-substituted indole side chain. ebi.ac.uk This building block is commercially available for research use in peptide synthesizers. biosynth.comanaspec.com
Derivatization for Specific Research Applications (e.g., Methyl Esters)
Chromatographic Techniques
Chromatographic methods, particularly HPLC, are indispensable for the analysis of this compound, ensuring its chemical and stereochemical integrity.
High-Performance Liquid Chromatography (HPLC) is a critical analytical tool for assessing the quality of synthesized this compound. It is routinely used to determine the chemical purity of the final product, with purities often reported to be above 95% or 99%. lgcstandards.commedchemexpress.com
Beyond simple purity analysis, HPLC is essential for determining the optical purity or enantiomeric excess (ee) of the compound. nih.gov Following enantioselective synthesis, it is crucial to verify that the desired L-enantiomer has been produced and to quantify any presence of the undesired D-enantiomer. Studies have successfully used HPLC to confirm that the enantiomeric excess of synthesized this compound is greater than 99.0%. nih.govnih.govresearchgate.net
The enantiomeric separation of this compound is effectively achieved by using HPLC equipped with a chiral stationary phase (CSP). A particularly effective CSP for this purpose is the Cinchona alkaloid-based zwitterionic CSP, such as CHIRALPAK® ZWIX(+). nih.govla-press.orgnih.govebi.ac.uk This type of CSP has both acidic and basic moieties, making it well-suited for the separation of zwitterionic or amphoteric molecules like amino acids. nih.gov A significant advantage of this method is that it allows for the direct enantiomeric separation of this compound without the need for prior chemical derivatization. nih.gov
Successful separations have been reported using a mobile phase consisting of methanol and water, modified with additives like formic acid (FA) and diethylamine (B46881) (DEA). nih.govla-press.orgebi.ac.uk These conditions lead to efficient separation of the L- and D-enantiomers, enabling accurate evaluation of the optical purity of the synthesized product. nih.gov
Table 2: HPLC Conditions for Enantiomeric Separation of 6-Chlorotryptophan This table is interactive. Click on the headers to sort.
| Parameter | Description | Reference |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov, nih.gov |
| Chiral Stationary Phase (CSP) | Cinchona alkaloid-based zwitterionic CSP (CHIRALPAK® ZWIX(+)) | nih.gov, nih.gov, la-press.org |
| Mobile Phase Composition | Methanol/H₂O (98/2) with formic acid (FA) and diethylamine (DEA) | nih.gov, la-press.org, ebi.ac.uk |
| Mobile Phase Additives | 25–75 mM Formic Acid (FA) and 20–50 mM Diethylamine (DEA) | nih.gov, la-press.org, ebi.ac.uk |
| Result | Efficient separation of enantiomers (α > 1.25) | nih.gov, la-press.org, ebi.ac.uk |
| Determined Optical Purity | >99.0% | nih.gov, nih.gov, researchgate.net |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 4-chloro-3-hydroxyanthranilate |
| 6-Chloro-D-tryptophan |
| This compound |
| 6-chloroindole |
| 6-nitro-L-tryptophan |
| 7-chloro-L-tryptophan |
| Diethylamine |
| Fmoc-6-Chloro-L-tryptophan |
| Formic acid |
| L-serine |
| L-tryptophan |
| Methanol |
| N-acetyl-6-chloro-D-tryptophan |
| N-acetyl-6-chloro-tryptophan |
| N-acetylserine |
| Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester |
| N-Boc-L-tryptophan methyl ester |
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation
Chiral Stationary Phases (e.g., Cinchona Alkaloid-Based Zwitterionic CSP)
Spectroscopic Analysis (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound. ¹H NMR (Proton NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule.
The ¹H NMR spectrum of 6-chloro-L-Trp has been recorded in deuterium (B1214612) oxide (D₂O). The chemical shifts (δ) observed were: 7.55 (d, 1H), 7.43 (s, 1H), 7.18 (s, 1H), 7.06 (d, 1H), 3.93–3.90 (t, 1H), and 3.35–3.14 (m, 2H). These signals correspond to the protons on the indole ring and the amino acid side chain, and their specific splitting patterns and chemical shifts confirm the structure of this compound. The ¹H NMR data was crucial in confirming the site of chlorination at position 6 of the indole ring when compared with other isomers like 7-chloro-L-tryptophan.
Fluorescence-Based Screens for Enzyme Engineering
Fluorescence-based screening methods are high-throughput techniques used in the directed evolution of enzymes, such as tryptophan halogenases, which are responsible for the biosynthesis of halogenated tryptophans like this compound. These assays are essential for rapidly screening large libraries of enzyme variants for improved activity or stability. nih.gov
One such method involves a quantitative halogenase assay based on a Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This reaction forms a fluorescent aryltryptophan, and the intensity of the fluorescence can be used to quantify the amount of halogenated tryptophan produced. nih.gov This technique has been optimized for use in crude E. coli lysate, eliminating the need for purification steps and enabling high-throughput screening in microtiter plates. nih.gov This approach was successfully used to engineer a thermostable tryptophan 6-halogenase with a 2.5-fold improvement in activity. nih.gov
Another innovative approach utilizes transcription factor (TF)-based biosensors that are specific for 5-halo- or 6-halo-tryptophan. nih.gov These biosensors can detect the accumulation of halogenated tryptophan in vivo. This system was used to generate a targeted library of the catalytic residue of a 6-tryptophan halogenase and successfully isolated functional halogenases. nih.gov The intrinsic fluorescence of tryptophan itself is also a valuable tool for studying protein conformation and can be used to monitor protein unfolding, which is an indicator of protein stability. bmglabtech.com
Cellular and in vivo Models
Various cultured cell lines have been instrumental in studying the metabolism and effects of this compound, particularly in the context of the kynurenine (B1673888) pathway, which is a major route of tryptophan metabolism.
Studies have utilized cell lines derived from astrocytoma, neuroblastoma, macrophage/monocytes, lung, and liver to investigate the metabolism of L-tryptophan to kynurenine pathway metabolites. ebi.ac.uknih.gov These cells, especially after induction with interferon-gamma (IFN-γ), metabolize L-tryptophan to L-kynurenine and kynurenate. ebi.ac.uknih.gov The human monocytic cell line THP-1, which can be differentiated into macrophages, has been used to model the inflammatory component of brain diseases. nih.gov In IFN-γ-stimulated THP-1 cells, 6-chloro-DL-tryptophan was shown to attenuate the formation of both L-kynurenine and quinolinic acid, with an IC₅₀ value of 58 µM for quinolinic acid formation and 51 µM for L-kynurenine formation. portlandpress.com This is consistent with the understanding that 6-chloro-DL-tryptophan is metabolized through the kynurenine pathway. portlandpress.com
Furthermore, a survey of various cell lines, including human B-lymphocytes, neuroblastoma, glioblastoma, lung, liver, and kidney cells, as well as rat brain microglia, astrocytes, and oligodendrocytes, showed that while all responded to IFN-γ by increasing the conversion of L-tryptophan to L-kynurenine, only macrophage-derived cells (like THP-1) and certain liver cells synthesized quinolinic acid. portlandpress.com U373MG astrocytoma cells have also been used in these studies. nih.gov
Table 2: Effects of this compound in Cultured Cell Lines This table is interactive. Users can sort and filter the data.
| Cell Line | Cell Type | Key Finding |
|---|---|---|
| THP-1 | Human Monocytic (Macrophage-like) | Attenuates formation of L-kynurenine and quinolinic acid. portlandpress.com |
| Astrocytoma | Human Brain | Metabolizes L-tryptophan to L-kynurenine and kynurenate upon IFN-γ stimulation. ebi.ac.uknih.gov |
| Neuroblastoma | Human Neuronal | Metabolizes L-tryptophan to L-kynurenine and kynurenate upon IFN-γ stimulation. ebi.ac.uknih.gov |
| Macrophage/Monocytes | Human Immune | Metabolizes L-tryptophan to L-kynurenine and kynurenate upon IFN-γ stimulation. ebi.ac.uknih.gov |
| Liver Cells (SKHEP1) | Human Liver | Synthesizes quinolinic acid from L-tryptophan. portlandpress.com |
In vivo animal models have provided crucial insights into the metabolic fate and physiological effects of this compound in the context of neuroinflammatory diseases.
In macaques infected with poliovirus, a model for inflammatory neurologic disease, the effects of 6-chlorotryptophan on the synthesis of kynurenine pathway metabolites were studied. ebi.ac.uknih.gov It was observed that 6-chlorotryptophan attenuated the formation of L-kynurenine and kynurenate from L-tryptophan. ebi.ac.uknih.gov Interestingly, 6-chlorotryptophan itself was metabolized to 4-chlorokynurenine (B1664160) and 7-chlorokynurenate. ebi.ac.uknih.gov When co-infused with L-tryptophan into these poliovirus-infected macaques, 6-chlorotryptophan attenuated the formation of quinolinic acid. nih.gov
In a different model, using gamma interferon-gene-deficient (IFN-γ KO) mice infected with Toxoplasma gondii, the role of the kynurenine pathway was investigated. asm.org While these mice showed an abolished induction of indoleamine 2,3-dioxygenase (IDO), the rate-limiting enzyme of the pathway, treatment with 6-chloro-dl-tryptophan was part of the experimental design to probe the pathway's function. asm.org
Structure Activity Relationship Sar Studies
Impact of Halogenation Position on Biological Activity
The position of the halogen atom on the tryptophan indole (B1671886) ring is a critical determinant of biological activity. While various halogenated tryptophans exist, their effects can differ substantially based on the substitution pattern. For instance, studies on halogenated tryptophan analogues as potential therapeutic agents against the parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis, have highlighted the importance of the halogen's location. plos.org
Research has shown that the trypanocidal potency of halogenated tryptophan analogues is strongly correlated with halogenation at the 7-position of the indole ring. plos.org In contrast, analogues such as 6-Chloro-L-tryptophan displayed different levels of activity. This demonstrates that even a slight shift in the halogen's position, from C6 to C7, can dramatically alter the compound's interaction with parasitic metabolic pathways, specifically the essential transamination of aromatic amino acids. plos.org
Furthermore, various tryptophan halogenase enzymes exhibit regioselectivity, catalyzing halogenation at specific positions (e.g., 5, 6, or 7), which underscores the biological significance of each isomer in nature and biotechnology. frontiersin.org The development of autonomous E. coli cells capable of selectively biosynthesizing 6-chloro-tryptophan or 7-chloro-tryptophan by using different halogenases (SttH for the C-6 position and RebH for the C-7 position) further enables the exploration of how halogenation position affects protein function. nih.gov
Table 1: Comparative Activity of Halogenated Tryptophan Analogues This table illustrates how the position of the halogen atom influences the biological activity against a specific biological target, based on findings from related studies.
| Compound | Halogen Position | Target/Activity | Observed Potency | Reference |
| This compound | 6 | Trypanosoma brucei | Moderate trypanocidal activity | plos.org |
| 7-Chloro-L-tryptophan | 7 | Trypanosoma brucei | Significant trypanocidal activity | plos.org |
| 7-Bromo-L-tryptophan | 7 | Trypanosoma brucei | Significant trypanocidal activity | plos.org |
| 5-Hydroxytryptophan (B29612) | N/A | Tryptophan pathway | Precursor in serotonin (B10506) synthesis | frontiersin.org |
Correlation between Structural Modifications and Pharmacological Effects
Structural modifications of this compound are directly linked to its pharmacological effects. The compound itself is recognized as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), a key regulator of tryptophan metabolism. The elevation of IDO activity is associated with various diseases, making inhibitors like this compound valuable drug candidates.
Beyond its intrinsic activity, this compound is a crucial building block for synthesizing more complex molecules with enhanced pharmacological properties. A significant application is its incorporation into stapled peptides designed to target the p53-Mdm2 interaction, a key pathway in cancer. ebi.ac.uk In this context, replacing a standard tryptophan residue with this compound in a stapled peptide (M011) resulted in a higher binding affinity for Mdm2. ebi.ac.uk This enhancement is attributed to favorable aromatic/aromatic stacking interactions between the chlorosubstituted indole ring and the protein surface. ebi.ac.uk
Table 2: Pharmacological Effects of Molecules Containing this compound This table provides examples of the pharmacological roles of this compound, both as an individual agent and as part of a larger molecule.
| Molecule/System | Structural Modification | Pharmacological Target | Effect | Reference |
| This compound | Base compound | Indoleamine 2,3-dioxygenase (IDO) | Enzyme inhibition | |
| Stapled Peptide (M011) | Incorporation of 6-Cl-Trp | Mdm2 (p53 antagonist) | Increased binding affinity, p53 activation | ebi.ac.uk |
| 6-chloro-D-tryptophan | D-enantiomer | Sweet taste receptors | High-potency sweetener |
Analysis of Ligand-Receptor Interactions (e.g., 5-HT3 Receptor)
The 5-HT3 receptor, a ligand-gated ion channel, is a crucial therapeutic target, and understanding ligand interactions is key to designing effective drugs. nih.gov The binding site of the 5-HT3 receptor is located at the interface of adjacent subunits and involves interactions with several key amino acid residues. nih.gov While direct studies of this compound binding to the 5-HT3 receptor are limited, the impact of a 6-chloro substitution is evident in the SAR of other 5-HT3 receptor ligands.
For example, in a series of quinazoline-based compounds designed as 5-HT3 receptor ligands, the presence of a chlorine atom at the 6-position had a notable effect on binding affinity. acs.org Replacing the 6-chloro atom with hydrogen in one analogue resulted in a five-fold reduction in affinity for the receptor. acs.org This highlights that the electronic and steric properties conferred by the chlorine atom at this specific position can be critical for optimal interaction within the receptor's binding pocket. This suggests that the 6-chloro substitution on an aromatic ring system is a favorable feature for 5-HT3 receptor binding, likely contributing to hydrophobic or halogen-bonding interactions that stabilize the ligand-receptor complex.
Conformational Analysis and Binding Affinity
The three-dimensional conformation of this compound and its derivatives is a key factor in determining binding affinity to their biological targets. Conformational analysis of the related compound 6-chloro-D-tryptophan revealed that the chlorine atom occupies a specific spatial position relative to the molecule's AH-B glucophore (a feature responsible for sweet taste), which is crucial for its potent sweetening effect.
More detailed structural insights come from the crystal structure of a stapled peptide containing this compound (M011) bound to its target, Mdm2. ebi.ac.uk This analysis confirmed that the peptide adopts a β-hairpin conformation when bound. The increased affinity conferred by the 6-chloro modification arises from new aromatic/aromatic stacking interactions between the chlorinated indole side chain and residues on the surface of Mdm2. ebi.ac.uk This demonstrates how a single, strategically placed halogen atom can induce a more favorable binding conformation and enhance molecular recognition. The electron-withdrawing nature of the chlorine atom on the indole ring can also modulate π-π interactions, which are critical for the binding of aromatic drugs. acs.org
Table 3: Binding Affinity Data for Peptides With and Without this compound This table compares the binding affinity of peptides, illustrating the impact of incorporating this compound.
| Peptide | Key Residue | Target | Binding Affinity (Kd) | Impact of 6-Cl-Trp | Reference |
| M06 (Stapled Peptide) | L-Tryptophan | Mdm2 | Not specified, used as baseline | N/A | ebi.ac.uk |
| M011 (Stapled Peptide) | This compound | Mdm2 | Higher than M06 | Increased affinity | ebi.ac.uk |
| LmrR with native Trp | Tryptophan | Riboflavin (drug) | 460 nM | N/A | acs.org |
| LmrR with fluorinated Trp | Fluorinated Tryptophan | Riboflavin (drug) | 33,400 nM | Decreased affinity | acs.org |
Implications for Rational Drug Design
The detailed understanding of the SAR of this compound has significant implications for rational drug design. The introduction of a halogen atom is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. mdpi.comencyclopedia.pub
The case of this compound provides clear examples of this principle in action:
Enhancing Potency: As seen with Mdm2-targeting stapled peptides, incorporating this compound can directly enhance binding affinity through improved conformational and electronic interactions, providing a clear path to creating more potent therapeutics. ebi.ac.uk
Enzyme Inhibition: Its identification as an IDO inhibitor makes it a valuable lead compound for the development of drugs targeting tryptophan metabolism in diseases like cancer and chronic inflammation.
Biosynthetic Platforms: The creation of engineered microbial systems that can produce specific halogenated tryptophans, including this compound, offers an environmentally friendly and highly specific alternative to traditional chemical synthesis. This allows for the scalable production of these valuable building blocks for further drug development. nih.gov
By understanding how the position of the chlorine atom and other structural features affect biological activity, chemists can more effectively design novel molecules with desired therapeutic properties, improved potency, and better selectivity.
Future Directions and Emerging Research Areas
Exploration of Novel Therapeutic Applications
6-Chloro-L-tryptophan serves as a versatile precursor in the synthesis of a variety of bioactive molecules and pharmaceuticals. chemimpex.com Its unique chlorinated indole (B1671886) structure is a valuable building block for developing new therapeutic agents. chemimpex.com Current research has highlighted its potential in several key areas:
Neuroscience and Mood Disorders: Due to its structural similarity to tryptophan, this compound can influence serotonin (B10506) pathways. chemimpex.comchemimpex.com Serotonin is a critical neurotransmitter involved in mood regulation, and its precursor, L-tryptophan, is converted to serotonin in the brain. nih.gov This has led to investigations into the potential of this compound and its derivatives for the treatment of depression, anxiety, and other neurological conditions. chemimpex.comchemimpex.com
Inhibitor of Indoleamine 2,3-dioxygenase (IDO): Studies have shown that monosubstituted tryptophan derivatives, including 6-chlorotryptophan, can inhibit the enzyme indoleamine 2,3-dioxygenase (IDO). nih.gov IDO is the first and rate-limiting enzyme in the kynurenine (B1673888) pathway, the major metabolic route for tryptophan breakdown. nih.gov Elevated IDO activity is associated with several diseases, including HIV-associated dementia and chronic inflammatory conditions. Therefore, this compound is being explored as a potential selective inhibitor of IDO, making it a candidate for novel drug development in these areas.
Antiparasitic Agents: Research has shown that halogenated tryptophan analogues exhibit significant trypanocidal activity, making them potential candidates for treating diseases like Human African Trypanosomiasis. plos.org These compounds appear to disrupt essential metabolic processes, such as the transamination of aromatic amino acids, within the parasite. plos.orgnih.gov
Wound Healing: Topical application of tryptophan has been shown to improve wound healing, potentially through the activation of the aryl hydrocarbon receptor pathway. researchgate.net This opens up the possibility of exploring this compound for similar applications, potentially offering enhanced stability or activity.
Future research will likely focus on synthesizing and screening a wider range of derivatives of this compound to identify compounds with improved efficacy and selectivity for these and other therapeutic targets. chemimpex.comchemimpex.com
Advanced Biocatalytic Synthesis of Halogenated Tryptophans
The synthesis of halogenated tryptophans like this compound is increasingly moving towards biocatalytic methods, which offer advantages in terms of regioselectivity and milder reaction conditions compared to traditional chemical synthesis. thieme-connect.comnih.gov
Flavin-dependent halogenases are enzymes that can regioselectively introduce halogen atoms into aromatic compounds like tryptophan. acs.org The tryptophan 6-halogenase ThaL, for instance, specifically catalyzes the chlorination of tryptophan at the C6 position to produce 6-chloro-tryptophan. uniprot.org
Key research areas in this field include:
Enzyme Engineering: Scientists are engineering halogenase enzymes to alter their substrate specificity and regioselectivity. For example, researchers have successfully switched the regioselectivity of the tryptophan 6-halogenase Thal to the 7-position by substituting key amino acids in its substrate-binding site. mdpi.com This opens the door to creating a diverse library of halogenated tryptophan analogues.
Process Optimization: Efforts are underway to develop more efficient and scalable biocatalytic processes. This includes the immobilization of enzymes to create stable and recyclable biocatalysts. thieme-connect.comnih.gov Researchers have developed multi-enzyme clusters that can be used for gram-scale production of halogenated tryptophans. thieme-connect.com
Cofactor Regeneration: A significant challenge in using flavin-dependent halogenases is the need to regenerate the reduced flavin cofactor (FADH2). acs.org Research is exploring both enzymatic regeneration systems and the use of NADH mimics to make the process more efficient and cost-effective. acs.org
Whole-Cell Biocatalysis: The use of engineered microorganisms that overproduce both L-tryptophan and the necessary halogenating enzymes presents a promising strategy for the industrial production of halogenated tryptophans. frontiersin.orgfrontiersin.org
These advancements in biocatalysis are expected to make this compound and other halogenated tryptophans more readily available for research and development. nih.govacs.org
Detailed Mechanistic Elucidation of Biological Activities
A deeper understanding of how this compound exerts its biological effects at the molecular level is crucial for its development as a therapeutic agent. Future research will focus on several key areas:
Target Identification and Validation: While IDO has been identified as a target, further studies are needed to confirm the precise binding interactions and the downstream consequences of its inhibition by this compound. nih.gov Additionally, identifying other potential biological targets is essential.
Kynurenine Pathway Modulation: 6-Chlorotryptophan is metabolized through the kynurenine pathway, leading to the formation of compounds like 4-chlorokynurenine (B1664160) and 7-chlorokynurenate. nih.gov The latter is a potent antagonist of NMDA receptors, suggesting that 6-chlorotryptophan may act as a prodrug. nih.gov Detailed studies are needed to fully characterize the metabolic fate of this compound and the pharmacological activities of its metabolites. nih.govebi.ac.uk
Structural Biology: Obtaining crystal structures of this compound in complex with its target enzymes, such as halogenases and IDO, will provide invaluable insights into its binding mode and mechanism of action. iucr.org This information can guide the rational design of more potent and selective inhibitors. mdpi.com
Integration with Systems Biology and Omics Approaches
To gain a comprehensive understanding of the biological effects of this compound, researchers are beginning to integrate systems biology and "omics" approaches.
Metabolomics: This powerful tool can be used to analyze the global changes in the metabolome of cells or organisms treated with this compound. plos.org For instance, metabolomics studies on trypanosomes treated with halogenated tryptophan analogues have revealed significant disturbances in their aromatic amino acid metabolism. plos.orgnih.gov Similar studies in human cells could uncover novel pathways affected by this compound. researchgate.net
Proteomics and Transcriptomics: These approaches can identify changes in protein and gene expression levels in response to this compound treatment. This can help to identify the signaling pathways and cellular processes that are modulated by the compound.
By integrating data from these various omics platforms, researchers can construct comprehensive models of the biological networks perturbed by this compound. This systems-level understanding will be instrumental in predicting its therapeutic effects and potential off-target activities, ultimately accelerating its journey from a promising chemical compound to a valuable therapeutic agent.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 6-Chloro-L-tryptophan, and how do they differ in yield and scalability?
- Methodology :
- Enzymatic synthesis : Use tryptophan 6-halogenase (EC 1.14.19.59) to catalyze the chlorination of L-tryptophan in the presence of FADH₂, chloride ions, and oxygen. This method is stereospecific and avoids racemization .
- Chemical synthesis : Requires halogenation at the 6-position of the indole ring, often using chlorinating agents like N-chlorosuccinimide (NCS) under controlled pH and temperature. Compare yields via HPLC quantification and purity via NMR .
Q. What analytical techniques are most reliable for confirming the purity and structural integrity of this compound?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Prepare a calibration curve using standards of known concentrations (e.g., 0.1–10 mM) to quantify purity. Use UV detection at 280 nm due to the indole chromophore .
- Nuclear Magnetic Resonance (NMR) : Analyze NMR spectra (e.g., δ 7.52 ppm for H7 proton) to confirm substitution patterns and rule out positional isomers .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Methodology :
- Store at -20°C in airtight, light-protected containers to prevent degradation.
- Use personal protective equipment (PPE) during handling, including gloves and lab coats, due to potential irritant properties. Document safety protocols in accordance with institutional guidelines .
Advanced Research Questions
Q. How should experimental designs be structured to investigate the biological activity of this compound in immune modulation?
- Methodology :
- In vitro assays : Use peripheral blood mononuclear cells (PBMCs) to measure T-cell suppression via tryptophan depletion, referencing IDO (indoleamine 2,3-dioxygenase) activity assays .
- Ethical considerations : Obtain IRB approval for human cell studies and include control groups treated with IDO inhibitors (e.g., 1-methyl-tryptophan) to validate mechanisms .
Q. What strategies resolve contradictions in data regarding the compound’s stability under varying pH conditions?
- Methodology :
- Conduct stability studies at pH 2–9 using spectrophotometric monitoring (e.g., UV-Vis at 280 nm).
- Apply multivariate statistical analysis (e.g., ANOVA) to identify pH-dependent degradation pathways. Reconcile discrepancies by cross-validating results with LC-MS/MS fragmentation patterns .
Q. What are the challenges in quantifying this compound in complex biological matrices, and how can they be mitigated?
- Methodology :
- Sample preparation : Deproteinize biological fluids (e.g., plasma) using acetonitrile precipitation to reduce matrix interference.
- Chromatographic optimization : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate the compound from endogenous tryptophan metabolites .
Q. How does the chlorination at the 6-position alter the biochemical interactions of L-tryptophan derivatives compared to other halogenated analogs?
- Methodology :
- Perform molecular docking studies to compare binding affinities of 6-chloro vs. 5- or 7-chloro derivatives with target proteins (e.g., serotonin receptors).
- Validate computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .
Q. What ethical considerations are critical when studying this compound in animal models of immune regulation?
- Methodology :
- Follow ARRIVE guidelines for experimental rigor and transparency.
- Include humane endpoints and justify sample sizes using power analysis to minimize animal use .
Data Presentation
Table 1 : Comparative Synthesis Methods for this compound
| Method | Yield (%) | Purity (HPLC) | Scalability | Reference |
|---|---|---|---|---|
| Enzymatic (EC 1.14.19.59) | 85–92 | >98% | Moderate | |
| Chemical (NCS) | 70–78 | 95–97% | High |
Table 2 : Key Analytical Parameters for NMR Characterization
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| H7 | 7.52 | Doublet | |
| H10 | 7.42 | Singlet | |
| H3 | 4.35 | Triplet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
